molecular formula C26H30O6 B191133 fuscaxanthone c CAS No. 15404-76-9

fuscaxanthone c

Cat. No.: B191133
CAS No.: 15404-76-9
M. Wt: 438.5 g/mol
InChI Key: FCIKYGUVHWZSJV-UHFFFAOYSA-N
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Mechanism of Action

Fuscaxanthone C, also known as NSC27594 or 3,6-Dimethylmangostin, is a xanthone isolated from the stem bark of Garcinia fusca . This compound has been the subject of numerous studies due to its potential therapeutic properties. In this article, we will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

It has been shown to display significant inhibitory effects on the human small-cell lung cancer nci-h187 cell line

Mode of Action

It is known to interact with its targets, leading to changes that inhibit the growth of certain cancer cells . The specifics of these interactions and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

It’s known that xanthones from garcinia species have the potential to inhibit enzymes such as α-amylase, α-glucosidase, and pancreatic lipase . These enzymes play an important role in the metabolism of carbohydrates and lipids, making them attractive therapeutic targets for the treatment of type 2 diabetes and obesity .

Result of Action

This compound has been shown to have significant inhibitory effects on the human small-cell lung cancer NCI-H187 cell line . This suggests that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fuscaxanthone C can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the stem bark of Garcinia fusca . The isolation process typically includes extraction with organic solvents, followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may lead to the development of efficient synthetic routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Fuscaxanthone C undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized xanthone derivatives, while reduction can produce reduced xanthone compounds.

Scientific Research Applications

Fuscaxanthone C has several scientific research applications, including:

Comparison with Similar Compounds

Fuscaxanthone C is unique among xanthone derivatives due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its significant inhibitory effects on specific cancer cell lines, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIKYGUVHWZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165525
Record name 3,6-Dimethylmangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15404-76-9
Record name Fuscaxanthone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15404-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylmangostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MANGOSTIN,DIMETHYL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethylmangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYLMANGOSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 121 °C
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of fuscaxanthone C?

A: this compound has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.

Q2: What is the chemical structure of this compound?

A: this compound possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].

Q3: What are the implications of the reported cytotoxic activity of this compound?

A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.

Q4: Has the antioxidant potential of this compound been explored?

A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of this compound requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.

Q5: What analytical techniques are used to identify and quantify this compound?

A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate this compound [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].

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